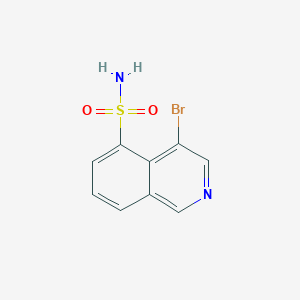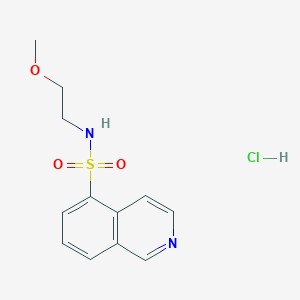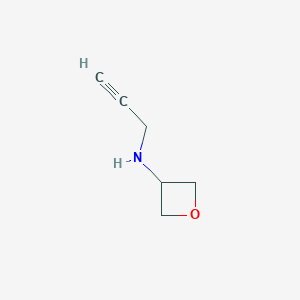
N-prop-2-ynyloxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-prop-2-ynyloxetan-3-amine” is a small molecule organic compound. It has a CAS Number of 1343229-39-9 and a molecular weight of 111.14 . The IUPAC name for this compound is N-(2-propynyl)-3-oxetanamine .
Synthesis Analysis
Propargylamines, a class of compounds to which “N-prop-2-ynyloxetan-3-amine” belongs, are synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed .Molecular Structure Analysis
The InChI Code for “N-prop-2-ynyloxetan-3-amine” is 1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The primary amine in “N-prop-2-ynyloxetan-3-amine” can act as a nucleophile and react with a molecule of a halogenoalkane . This is due to the lone pair on the nitrogen atom and the negative charge it carries .Physical And Chemical Properties Analysis
Amines, including “N-prop-2-ynyloxetan-3-amine”, have higher boiling points than those of alkanes or ethers of similar molar mass due to their ability to engage in intermolecular hydrogen bonding . Their boiling points are lower than those of alcohols . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Treatment
N-prop-2-ynyloxetan-3-amine: derivatives have shown promise in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. Compounds like rasagiline and selegiline , which contain the propargylamine moiety, are known to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases . These compounds have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes, which can be beneficial in managing symptoms and potentially slowing disease progression .
Antimicrobial Agent Development
The propargylamine structure is being explored for its potential in creating new antimicrobial agents. With the increasing incidence of microbial resistance, there is a significant need for novel drugs. Research into the synthesis of propargylamine derivatives aims to develop effective treatments against drug-resistant infections .
Synthesis of Propargylamines
Propargylamines are versatile compounds with numerous applications in pharmaceuticals and biology. Solvent-free synthetic approaches towards propargylamines, such as A3 and KA2 coupling reactions, are particularly relevant for green chemistry. These methods avoid the use of harmful solvents and are more environmentally friendly .
Cancer Treatment
Some propargylamine derivatives have been identified to possess properties that can aid in cancer treatment. For instance, pargyline has been found to enhance the inhibition of lysine-specific demethylase-1 (LSD-1) when used with chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells .
Diabetes Management
Pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor and has been used for treating type 1 diabetes. It helps manage the cardiovascular complications associated with diabetes, showcasing the therapeutic versatility of propargylamine compounds .
Green Chemistry
The solvent-free synthesis of propargylamines represents an important advancement in green chemistry. By eliminating the need for solvents, these methods reduce environmental impact and offer a more sustainable approach to chemical synthesis, which can be applied across various fields of research .
Mecanismo De Acción
Target of Action
N-prop-2-ynyloxetan-3-amine, also known as N-(prop-2-yn-1-yl)oxetan-3-amine, is a propargylamine derivative . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to target monoamine oxidase (MAO), specifically the MAO-B isoform . MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
As a propargylamine derivative, N-prop-2-ynyloxetan-3-amine likely acts as an irreversible selective MAO-B inhibitor . This means it binds to the MAO-B enzyme and inhibits its activity, preventing it from breaking down neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative diseases .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can have a neuroprotective effect, reducing oxidative stress and stabilizing mitochondrial membranes . The propargyl moiety of the compound is crucial for these neuroprotective effects .
Result of Action
The result of N-prop-2-ynyloxetan-3-amine’s action would be an increase in the levels of certain neurotransmitters in the brain, particularly dopamine . This can lead to reduced symptoms in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound may have an antiapoptotic function, useful for symptomatic and neuroprotective treatment .
Propiedades
IUPAC Name |
N-prop-2-ynyloxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGXUFFYJYSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyloxetan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

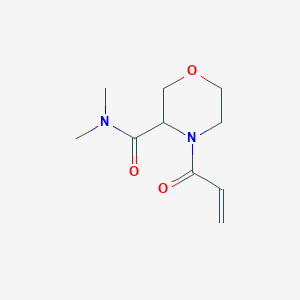

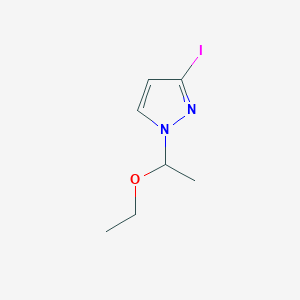
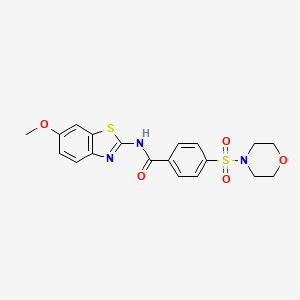
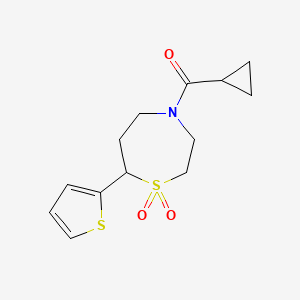
![2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2849239.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)
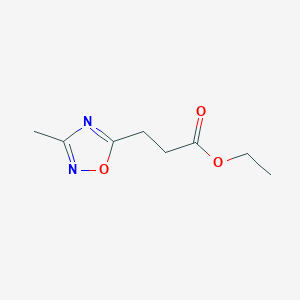
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
